molecular formula C13H16F3N3O3 B396087 Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate

Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate

Cat. No.: B396087
M. Wt: 319.28g/mol
InChI Key: KHFDYPHSBBUZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its trifluoromethyl group, which imparts unique chemical properties, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and pyridinyl groups enhances its versatility in various applications .

Properties

Molecular Formula

C13H16F3N3O3

Molecular Weight

319.28g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C13H16F3N3O3/c1-4-9(20)18-12(11(21)22-3,13(14,15)16)19-10-8(2)6-5-7-17-10/h5-7H,4H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

KHFDYPHSBBUZGQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C=CC=N1)C

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C=CC=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.